(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 1637453-69-0
Cat. No.: VC7951157
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1637453-69-0 |
---|---|
Molecular Formula | C9H11Cl2N |
Molecular Weight | 204.09 |
IUPAC Name | (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 |
Standard InChI Key | YYLDPTIPXZCUCP-SBSPUUFOSA-N |
Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC=C2Cl.Cl |
SMILES | C1CC2=C(C1N)C=CC=C2Cl.Cl |
Canonical SMILES | C1CC2=C(C1N)C=CC=C2Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic indane core with a chlorine atom at the 4-position and a primary amine group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological assays. Key structural identifiers include:
The (R)-enantiomer is distinguished by its specific spatial configuration, which influences its interactions with chiral biological targets .
Physical and Spectral Characteristics
The compound is a white to off-white crystalline solid with a melting point range of 232–234°C . Its solubility profile includes moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in water . Spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm its structure:
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¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 3.45–3.35 (m, 1H), 2.95–2.85 (m, 2H), 2.30–2.20 (m, 1H), 1.95–1.85 (m, 1H) .
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IR (KBr): 3200 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C–Cl) .
Synthesis and Optimization
Synthetic Routes
The synthesis of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves asymmetric catalysis or chiral resolution. A representative pathway includes:
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Chlorination of Indene: 4-Chloroindene is prepared via electrophilic aromatic substitution using Cl₂/AlCl₃ .
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Amination: The chlorinated intermediate undergoes hydroamination using a chiral rhodium catalyst to introduce the amine group with enantiomeric excess >99% .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Optimization focuses on enhancing enantioselectivity and yield. Continuous flow reactors and biocatalytic methods have improved scalability, achieving pilot-scale production with 85% yield .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and dopamine agonists. Its rigid indane core mimics bioactive conformations of neurotransmitters, enabling targeted receptor binding . For example:
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Antidepressant Analogues: Derivatives exhibit IC₅₀ values <10 nM for serotonin transporter (SERT) inhibition in vitro.
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Parkinson’s Disease: Chiral amines derived from this compound show affinity for D₂ dopamine receptors (Kᵢ = 15 nM) .
Material Science
The hydrochloride salt is used in ligand design for transition-metal catalysts. Its amine group facilitates coordination with palladium and ruthenium, enabling cross-coupling reactions in polymer synthesis .
Comparative Analysis with Analogues
Property | (R)-Isomer | (S)-Isomer | 4-Bromo Analogue |
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Molecular Weight | 204.1 g/mol | 204.1 g/mol | 248.55 g/mol |
Receptor Affinity | D₂: 15 nM | D₂: 120 nM | D₂: 8 nM |
Solubility (H₂O) | 12 mg/mL | 10 mg/mL | 5 mg/mL |
Synthetic Yield | 85% | 78% | 65% |
The (R)-enantiomer demonstrates superior bioactivity compared to its (S)-counterpart, highlighting the importance of stereochemistry in drug design .
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